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molecular formula C10H11BFNO3 B1509944 (4-(Azetidine-1-carbonyl)phenyl)boronic acid CAS No. 1025664-36-1

(4-(Azetidine-1-carbonyl)phenyl)boronic acid

Cat. No. B1509944
M. Wt: 223.01 g/mol
InChI Key: XKMIWMCMPYRJCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08304539B2

Procedure details

A solution of 4-boronobenzoic acid (527.4 mg, 3.18 mmol), O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (1.61 g, 4.23 mmol) and N,N-diisopropylethylamine (1.665 mL, 9.53 mmol) in CH3CN (40 mL) was stirred at room temperature for 30 min. Azetidine (0.321 mL, 4.76 mmol) was added. After stirring for 3 days, the mixture was concentrated and purified by reverse phase HPLC (Sunfire S10 30×250 mm column, 10-40% solvent B gradient) to give the expected product as white solid (361 mg, 55% yield). 1H NMR (500 MHz, methanol-d4) δ ppm 7.68 (2H, d, J=7.70 Hz), 7.60 (2H, d, J=7.97 Hz), 4.37 (2H, t, J=7.56 Hz), 4.19 (2H, t, J=7.84 Hz), 2.36 (2H, quin); MS (ES+) m/z: 206 (M+H); LC retention time: 2.01 min (analytical HPLC Method A).
Quantity
527.4 mg
Type
reactant
Reaction Step One
Quantity
1.665 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.321 mL
Type
reactant
Reaction Step Two
Name
expected product
Yield
55%

Identifiers

REACTION_CXSMILES
[B:1]([C:4]1[CH:12]=[CH:11][C:7]([C:8]([OH:10])=O)=[CH:6][CH:5]=1)([OH:3])[OH:2].F[P-](F)(F)(F)(F)F.N1(OC(N(C)C)=[N+](C)C)C2[N:25]=[CH:26][CH:27]=[CH:28]C=2N=N1.C(N(CC)C(C)C)(C)C.N1CCC1>CC#N>[N:25]1([C:8]([C:7]2[CH:6]=[CH:5][C:4]([B:1]([OH:2])[OH:3])=[CH:12][CH:11]=2)=[O:10])[CH2:26][CH2:27][CH2:28]1 |f:1.2|

Inputs

Step One
Name
Quantity
527.4 mg
Type
reactant
Smiles
B(O)(O)C1=CC=C(C(=O)O)C=C1
Name
Quantity
1.61 g
Type
reactant
Smiles
F[P-](F)(F)(F)(F)F.N1(N=NC2=C1N=CC=C2)OC(=[N+](C)C)N(C)C
Name
Quantity
1.665 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
40 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
0.321 mL
Type
reactant
Smiles
N1CCC1

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated
CUSTOM
Type
CUSTOM
Details
purified by reverse phase HPLC (Sunfire S10 30×250 mm column, 10-40% solvent B gradient)

Outcomes

Product
Details
Reaction Time
3 d
Name
expected product
Type
product
Smiles
N1(CCC1)C(=O)C1=CC=C(C=C1)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 361 mg
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 55.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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